molecular formula C23H27N3O3 B14950945 Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate

Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate

Cat. No.: B14950945
M. Wt: 393.5 g/mol
InChI Key: VCODDYPNMSQXAW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[55]undec-1-ene-9-carboxylate is a complex organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration This particular compound features a spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, phenylhydrazine, and 2-hydroxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol, followed by purification steps such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques like column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spiro structure or the phenyl groups.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce halogen atoms into the phenyl rings .

Scientific Research Applications

Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5

Mechanism of Action

The mechanism of action of Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.

    Phenylhydrazine derivatives: Compounds containing the phenylhydrazine moiety, which may exhibit similar reactivity.

    Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups, which can undergo similar chemical reactions.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 4-(2-hydroxyphenyl)-2-phenyl-1,5,9-triazaspiro[5.5]undec-4-ene-9-carboxylate

InChI

InChI=1S/C23H27N3O3/c1-2-29-22(28)26-14-12-23(13-15-26)24-19(17-8-4-3-5-9-17)16-20(25-23)18-10-6-7-11-21(18)27/h3-11,19,24,27H,2,12-16H2,1H3

InChI Key

VCODDYPNMSQXAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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